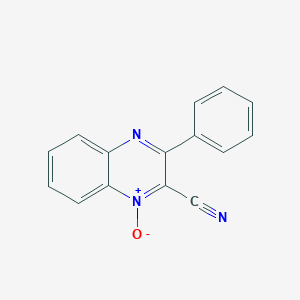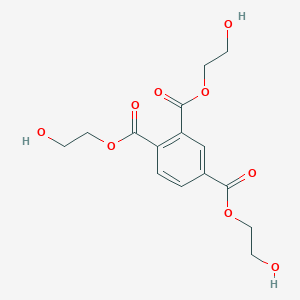
Tris(2-hydroxyethyl) benzene-1,2,4-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-hydroxyethyl) benzene-1,2,4-tricarboxylate was first synthesized by R. E. Schaub and C. W. Bock in 1956. Since then, it has been used extensively in scientific research due to its unique properties. THT is a tricarboxylic acid that is commonly used as a buffer in biological and biochemical experiments. It is a zwitterionic compound and has a pKa of 8.1, making it an effective buffer in the pH range of 7.0-9.2.
作用機序
THT acts as a buffer by accepting or donating protons to maintain a stable pH. It also acts as a chelator by binding to metal ions, such as calcium and magnesium, which can interfere with biological reactions. THT stabilizes proteins and other biomolecules by preventing denaturation and aggregation.
生化学的および生理学的効果
THT has no known direct biochemical or physiological effects on humans or animals. It is considered safe for use in scientific research and is not classified as a hazardous substance.
実験室実験の利点と制限
THT has several advantages for use in lab experiments. It is a zwitterionic compound, which means that it does not interfere with biological reactions. It has a high buffering capacity and is effective in the pH range of 7.0-9.2. THT is also stable over a wide range of temperatures and can be stored for long periods of time. However, THT can interfere with some assays that are sensitive to metal ions, and it may not be suitable for experiments that require a specific pH range outside of its effective range.
将来の方向性
There are several future directions for the use of THT in scientific research. One potential application is in the development of new drugs and therapies. THT has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. Another potential application is in the development of new diagnostic tools. THT can be used to stabilize biomolecules for analysis, which may improve the accuracy and reliability of diagnostic tests. Finally, THT may have applications in the field of nanotechnology. Its unique properties may make it useful in the development of new materials and devices.
In conclusion, Tris(2-hydroxyethyl) benzene-1,2,4-tricarboxylate is a versatile compound that has many applications in scientific research. Its unique properties make it a useful tool for the purification, characterization, and stabilization of biomolecules. THT has several advantages for use in lab experiments, but it may not be suitable for all applications. There are several future directions for the use of THT in scientific research, and its potential applications are exciting areas for further exploration.
合成法
THT is synthesized by the reaction of trimesic acid with ethylene glycol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained as a white crystalline powder. The purity of the product can be improved by recrystallization from water.
科学的研究の応用
THT is widely used in scientific research as a buffer, chelator, and stabilizer. It is used in the purification and characterization of proteins, nucleic acids, and other biomolecules. THT is also used in the preparation of electrophoresis gels and as a component of cell culture media.
特性
CAS番号 |
17773-18-1 |
|---|---|
製品名 |
Tris(2-hydroxyethyl) benzene-1,2,4-tricarboxylate |
分子式 |
C15H18O9 |
分子量 |
342.3 g/mol |
IUPAC名 |
tris(2-hydroxyethyl) benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C15H18O9/c16-3-6-22-13(19)10-1-2-11(14(20)23-7-4-17)12(9-10)15(21)24-8-5-18/h1-2,9,16-18H,3-8H2 |
InChIキー |
RKRLWZJUPQYOQF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)OCCO)C(=O)OCCO)C(=O)OCCO |
正規SMILES |
C1=CC(=C(C=C1C(=O)OCCO)C(=O)OCCO)C(=O)OCCO |
その他のCAS番号 |
17773-18-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



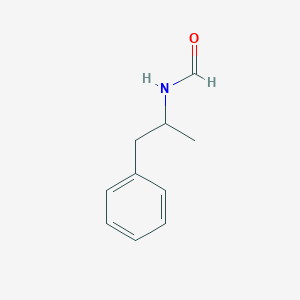
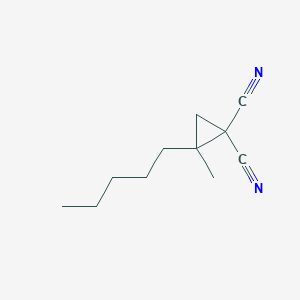
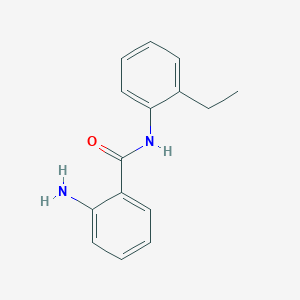
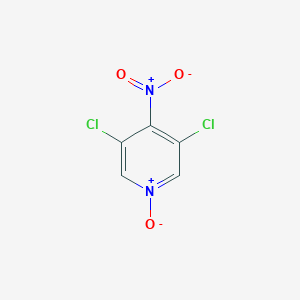
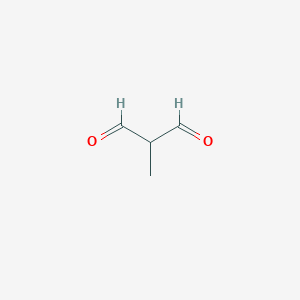
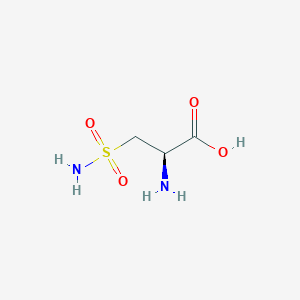
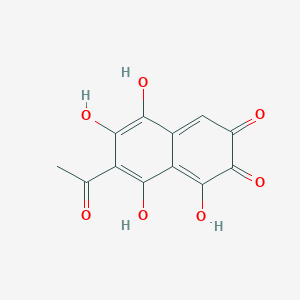
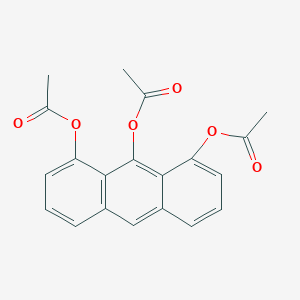

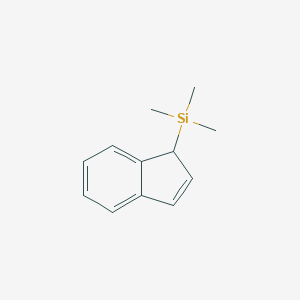
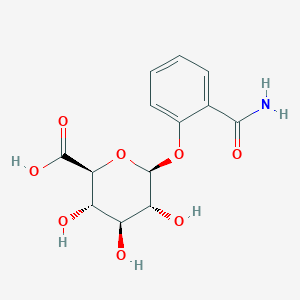
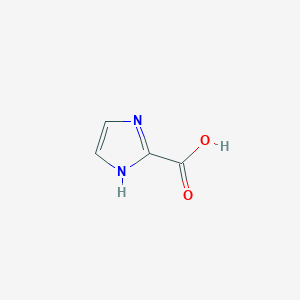
![Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)](/img/structure/B96602.png)
